REACTION_CXSMILES
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[CH2:1]([NH:4][CH2:5]/[CH:6]=[CH:7]/[CH:8]=[CH2:9])[CH:2]=[CH2:3].C(OC(=O)C)(=O)C>>[CH:6]12[CH2:5][NH:4][CH2:1][CH:2]1[CH2:3][CH2:9][CH:8]=[CH:7]2
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Name
|
|
Quantity
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24.6 g
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Type
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reactant
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Smiles
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C(C=C)NC\C=C\C=C
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Name
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|
Quantity
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22.4 g
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Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C12C=CCCC2CNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |